2-Amino-6-(difluoromethyl)benzaldehyde
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Overview
Description
2-Amino-6-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and a difluoromethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(difluoromethyl)benzaldehyde typically involves the introduction of the difluoromethyl group and the amino group onto a benzaldehyde core. One common method is the reaction of 2-nitrobenzaldehyde with difluoromethylating agents, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium or zinc .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(difluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: 2-Amino-6-(difluoromethyl)benzoic acid.
Reduction: 2-Amino-6-(difluoromethyl)benzyl alcohol.
Substitution: 2-Halo-6-(difluoromethyl)benzaldehyde.
Scientific Research Applications
2-Amino-6-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(difluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(difluoromethyl)benzaldehyde
- 2-Amino-6-(trifluoromethyl)benzaldehyde
- 2-Amino-3-(difluoromethyl)benzaldehyde
Uniqueness
2-Amino-6-(difluoromethyl)benzaldehyde is unique due to the specific positioning of the difluoromethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-amino-6-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-2-1-3-7(11)6(5)4-12/h1-4,8H,11H2 |
InChI Key |
SNPRPRJZJLZWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C=O)C(F)F |
Origin of Product |
United States |
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